molecular formula C16H17BrN2O3 B2676505 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide CAS No. 1705761-14-3

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2676505
CAS No.: 1705761-14-3
M. Wt: 365.227
InChI Key: GOYNUEVYYYZOSO-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a brominated furan ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.

    Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives. The indole ring is formed through cyclization reactions, such as the Fischer indole synthesis.

    Coupling Reaction: The brominated furan and the indole derivative are coupled using a condensation reaction. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indole moiety is known for its biological activity, and the presence of the brominated furan ring may enhance its pharmacological profile. Studies may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the brominated furan ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2-carboxamide: Similar structure but lacks the furan ring, which may result in different biological activities.

    N-(2-hydroxyethyl)furan-2-carboxamide: Lacks the indole moiety, potentially altering its pharmacological properties.

    5-bromo-N-(2-hydroxyethyl)furan-2-carboxamide: Similar but without the indole moiety, which may affect its mechanism of action and applications.

Uniqueness

The uniqueness of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide lies in its combined structural features of a brominated furan ring and an indole moiety. This combination may confer unique biological activities and make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-5,8,13,20H,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNUEVYYYZOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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